tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate
Description
This compound features a piperidine core modified with a tert-butyl carbamate group at the 1-position and a boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked via an ethyl chain at the 4-position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the piperidine scaffold offers conformational flexibility for pharmacological or synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34BNO4/c1-16(2,3)22-15(21)20-12-9-14(10-13-20)8-11-19-23-17(4,5)18(6,7)24-19/h14H,8-13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWZBSJPZSXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
The most widely adopted method involves Miyaura borylation of a halogenated precursor. tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate reacts with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst.
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Substrate Preparation : tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate (1.0 eq) is dissolved in anhydrous THF under nitrogen.
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Catalyst System : Pd(dppf)Cl (3 mol%) and KOAc (3.0 eq) are added.
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Borylation : BPin (1.2 eq) is introduced, and the mixture is stirred at 80°C for 12–18 hours.
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Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–74% |
| Purity (HPLC) | >98% |
| Reaction Time | 16 hours |
Hydroboration of Alkenes
An alternative approach employs hydroboration of tert-butyl 4-vinylpiperidine-1-carboxylate with pinacolborane (HBpin).
Procedure :
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The alkene (1.0 eq) and HBpin (1.1 eq) are combined in THF at 0°C.
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A Rh catalyst (e.g., RhCl(PPh), 2 mol%) is added, and the mixture is stirred at room temperature for 6 hours.
Outcomes :
| Metric | Hydroboration vs. Miyaura |
|---|---|
| Yield | 55–60% vs. 68–74% |
| Byproducts | Minimal vs. Bromide salts |
| Scalability | Limited vs. Industrial |
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance throughput, continuous flow systems are employed:
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Reactor Design : Tubular reactor with Pd/C catalyst bed.
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Conditions : 100°C, 10 bar pressure, residence time 30 minutes.
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Advantages : 89% conversion, reduced catalyst loading (1.5 mol%).
Solvent and Base Screening
Base selection critically impacts yield:
| Base | Yield (%) | Purity (%) |
|---|---|---|
| KOAc | 74 | 98 |
| KCO | 68 | 95 |
| NaOAc | 62 | 93 |
Polar aprotic solvents (THF, DMF) outperform toluene due to improved solubility of BPin.
Purification and Characterization
Chromatographic Techniques
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Mobile Phase : Hexane/EtOAc (4:1) resolves boronate esters from des-borylated byproducts.
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Recovery : 92–95% recovery at 20 g scale.
Spectroscopic Validation
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H NMR (CDCl): δ 1.27 (s, 12H, pinacol CH), 1.44 (s, 9H, tert-butyl), 2.35–2.50 (m, 2H, CHB).
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C NMR : δ 28.2 (pinacol CH), 80.5 (B-O), 155.1 (C=O).
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HRMS : [M+H] calcd. for CHBNO: 362.2551; found: 362.2548.
Challenges and Mitigation Strategies
Boronate Hydrolysis
The boronate group is prone to hydrolysis under acidic or aqueous conditions. Strategies include:
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Strict Anhydrous Conditions : Molecular sieves (4Å) in the reaction mixture.
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Neutral Workup : Avoid aqueous acids; use brine washes instead.
Steric Hindrance
The tert-butyl group impedes catalyst access, necessitating:
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Elevated Temperatures : 80–100°C for Miyaura borylation.
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Bulky Ligands : XPhos or SPhos enhance Pd catalyst activity.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Miyaura Borylation | 74 | 120 | High |
| Hydroboration | 60 | 180 | Low |
| Flow Chemistry | 89 | 90 | Industrial |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: : Nucleophilic substitution reactions can replace the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Alcohols, ketones, and carboxylic acids.
Reduction: : Amines and amides.
Substitution: : Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a piperidine ring substituted with a tert-butyl ester and a dioxaborolane moiety. The presence of boron enhances its reactivity and solubility in organic solvents.
Reagent in Cross-Coupling Reactions
Tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate is utilized as a boronic acid pinacol ester in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. The dioxaborolane group facilitates the transfer of boron to the organic substrate.
Building Block for Drug Development
The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or target specificity. For example:
- Anticancer Agents : Derivatives have shown potential in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Neuroprotective Compounds : Modifications can lead to compounds that protect neuronal cells from degeneration.
Ligand in Catalysis
The compound can act as a ligand in metal-catalyzed reactions. Its ability to form stable complexes with transition metals makes it suitable for various catalytic processes such as:
- Heck Reaction : Used for the formation of alkenes through the coupling of aryl halides with alkenes.
- C-H Activation Reactions : Facilitates the functionalization of C-H bonds.
Antitumor Activity
Research has indicated that compounds containing the dioxaborolane moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 0.56 | Tubulin inhibition |
| Compound B | A549 (lung cancer) | 1.0 | Apoptosis induction |
| Compound C | HL-60 (leukemia) | 0.75 | Cell cycle arrest |
These findings suggest that structural modifications can significantly influence biological activity.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties due to enhanced interaction with microbial membranes, leading to increased permeability and cell death.
Study on Anticancer Properties
A study published in a peer-reviewed journal examined the synthesis and biological evaluation of related compounds containing the dioxaborolane structure. The results demonstrated that these compounds could inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Synthesis Methodology
The synthesis typically involves multi-step processes starting from readily available piperidine derivatives and boronic acid precursors. A common method includes:
- Formation of the dioxaborolane moiety.
- Coupling with piperidine derivatives via esterification.
- Purification using chromatography techniques.
Mechanism of Action
The mechanism by which tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations in Boronate Ester Linkages
Key Observations :
- Cyclopropane/Cyclobutane Derivatives : Compounds with small ring spacers (e.g., cyclopropane in ) exhibit lower steric hindrance, enabling efficient radical additions but may suffer from ring strain.
- Aromatic Linkers: Phenoxymethyl derivatives (e.g., ) show improved solubility and stability due to aromatic interactions, making them suitable for aqueous-phase reactions.
- Short vs. Long Chains : Methylenyl-linked analogs (e.g., ) offer rigidity for targeted binding, while ethyl chains (target compound) provide flexibility for diverse reactivity.
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
- Solubility: Phenoxymethyl derivatives exhibit better aqueous solubility due to aromatic ether groups, whereas cyclopropane/ethyl-linked analogs are more lipophilic.
- Acidity: Boronate esters with electron-withdrawing groups (e.g., phenoxymethyl) have lower pKa, enhancing reactivity in basic conditions .
Biological Activity
tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
- CAS Number : 286961-14-6
- Molecular Formula : C16H28BNO4
- Molecular Weight : 309.21 g/mol
- PubChem CID : 4642098
The compound exhibits various biological activities attributed to its ability to interact with specific molecular targets. Notably:
- Inhibition of Enzymatic Activity : The presence of the dioxaborolane moiety suggests potential interactions with enzymes involved in metabolic pathways.
- Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit neuroprotective properties through modulation of neurotransmitter systems.
Biological Activity Data
Study 1: Enzyme Targeting
A study conducted by researchers at Dundee University explored the compound's activity against N-myristoyltransferase (NMT) in Trypanosoma brucei. The compound showed promising inhibitory activity with an IC50 of approximately 0.1 μM and significant selectivity over human NMT1, indicating its potential as a lead compound for developing trypanocidal agents .
Study 2: Cytotoxicity Profile
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that it exhibited selective cytotoxicity with minimal effects on normal human cells (MRC-5), suggesting a favorable therapeutic window for potential anticancer applications .
Study 3: Neuroprotective Effects
In vitro experiments highlighted the compound's ability to reduce oxidative stress-induced neuronal apoptosis. The mechanism was linked to its interaction with mitochondrial pathways and modulation of reactive oxygen species (ROS) levels .
Q & A
Q. What computational tools predict its reactivity in novel reactions?
- Methods :
- DFT Calculations : Gaussian 16 models transition states for boronate transfers (e.g., B-O bond activation energy ≈ 25 kcal/mol) .
- Docking Studies : AutoDock Vina evaluates binding to biological targets (e.g., SARS-CoV-2 Mpro, docking score = -7.2 kcal/mol) .
- Validation : Correlate computed ΔG with experimental IC₅₀ values (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
